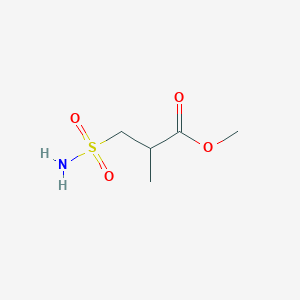

Methyl 2-methyl-3-sulfamoylpropanoate

Description

Methyl 2-methyl-3-sulfamoylpropanoate is an organosulfur compound featuring a methyl ester group, a sulfamoyl moiety (-SO₂NH₂), and a branched alkyl chain.

Properties

Molecular Formula |

C5H11NO4S |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

methyl 2-methyl-3-sulfamoylpropanoate |

InChI |

InChI=1S/C5H11NO4S/c1-4(5(7)10-2)3-11(6,8)9/h4H,3H2,1-2H3,(H2,6,8,9) |

InChI Key |

FLGQFIWSWDULCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-sulfamoylpropanoate typically involves the esterification of 2-methyl-3-sulfamoylpropanoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-sulfamoylpropanoate can undergo various chemical reactions, including:

Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methyl ester can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-methyl-3-sulfamoylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-sulfamoylpropanoate involves its interaction with specific molecular targets. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Methyl Esters

Key Findings :

- Polarity and Solubility: The sulfamoyl group in this compound likely increases polarity compared to simple esters like methyl acetate. However, its branched alkyl chain may reduce water solubility relative to methyl salicylate, which contains a hydrophilic hydroxyl group .

- Volatility: Methyl salicylate’s boiling point (222°C) is lower than the estimated range for this compound (~250–300°C), suggesting reduced volatility due to the sulfamoyl group’s hydrogen-bonding capacity .

Comparison with Sulfonamide and Phosphonamidate Derivatives

Sulfonamides and phosphonamidates share functional similarities with the sulfamoyl group. For example, compounds like 3,3-Dimethylbutan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidate () exhibit:

- Enhanced Stability : Phosphonamidates often show greater hydrolytic stability than sulfonamides due to the phosphorus-oxygen bond .

- Ionic Behavior : Sodium salts of sulfonamides (e.g., sulfamethoxazole) are more water-soluble than their ester counterparts, highlighting the impact of counterions on solubility .

Structural Contrasts :

- Unlike ionic sulfonamide salts, the methyl ester group in the target compound may limit its solubility in polar solvents .

Research Findings and Implications

- Atmospheric Behavior: Studies on volatile organic compounds (VOCs) like methyl salicylate demonstrate that functional groups significantly affect atmospheric persistence.

- Synthetic Applications : The compound’s sulfamoyl moiety could enable applications in drug design, akin to sulfonamide antibiotics, though esterification may alter bioavailability .

Biological Activity

Methyl 2-methyl-3-sulfamoylpropanoate is a compound of increasing interest in biomedical research due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H18N2O4S. The structural characteristics that contribute to its biological activity include the sulfamoyl group, which is known for enhancing solubility and bioavailability in pharmacological applications.

Anticancer Activity

Recent studies have demonstrated significant anticancer activity of this compound against various cancer cell lines. The compound exhibits potent inhibitory effects on cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 5.85 |

| A549 | 3.0 |

| HCT116 | 6.48 |

The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, showcasing the compound's effectiveness compared to standard chemotherapeutic agents like doxorubicin.

The mechanisms underlying the anticancer activity of this compound include:

- Induction of Apoptosis : The compound has been shown to increase the levels of caspase-3, a key enzyme in the apoptotic pathway, leading to programmed cell death in cancer cells.

- Inhibition of Proliferation : Studies indicate that this compound disrupts cell cycle progression, particularly at the G1 phase, thereby preventing cancer cell division.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects against various bacterial strains. The compound's sulfamoyl group plays a crucial role in its ability to inhibit bacterial growth.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Study 1: Anticancer Efficacy in Vivo

A recent case study investigated the efficacy of this compound in an in vivo model using mice implanted with MCF-7 tumors. The results indicated a significant reduction in tumor size compared to control groups treated with saline.

Case Study 2: Safety Profile Assessment

Another study focused on assessing the safety profile of this compound. Toxicological evaluations revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.